An In-Depth Technical Guide to 4-Phenylthiazolidin-2-one: Core Properties and Scientific Applications
An In-Depth Technical Guide to 4-Phenylthiazolidin-2-one: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylthiazolidin-2-one is a heterocyclic organic compound belonging to the thiazolidinone family, a class of molecules that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the fundamental properties of 4-Phenylthiazolidin-2-one, including its physicochemical characteristics, spectral data, and a detailed synthesis protocol. Furthermore, this document explores the existing research on its biological activities and potential applications in drug discovery and development, offering a valuable resource for researchers in the field.
Introduction: The Thiazolidinone Scaffold in Medicinal Chemistry
Thiazolidinone derivatives are a prominent class of heterocyclic compounds characterized by a five-membered ring containing a sulfur atom, a nitrogen atom, and a carbonyl group. The versatility of the thiazolidinone scaffold allows for substitutions at various positions, leading to a wide array of derivatives with a broad spectrum of biological activities.[1] These activities include antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties.[2][3][4][5] The drug discovery landscape has seen the successful development of thiazolidinone-based drugs, underscoring the therapeutic potential of this chemical class. 4-Phenylthiazolidin-2-one, with a phenyl group at the 4th position and a carbonyl group at the 2nd position, represents a key analogue within this family, and understanding its core properties is fundamental for its exploration in drug design and development.
Physicochemical Properties of 4-Phenylthiazolidin-2-one
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development, influencing factors such as solubility, bioavailability, and formulation.
Table 1: Physicochemical Properties of 4-Phenylthiazolidin-2-one
| Property | Value | Source |
| IUPAC Name | 4-phenyl-1,3-thiazolidin-2-one | - |
| CAS Number | 63615-85-0 | [2][3][4][6] |
| Molecular Formula | C₉H₉NOS | [2][3][4][6] |
| Molecular Weight | 179.24 g/mol | [2][3][4][6] |
| Appearance | Solid (predicted) | - |
| Melting Point | Data not available in searched literature. | - |
| Boiling Point | Data not available in searched literature. | - |
| Solubility | Soluble in organic solvents such as DMSO and ethanol.[7] Poorly soluble in water (predicted based on structure). | - |
Note: Experimental values for melting and boiling points were not found in the available literature. These are critical parameters that would need to be determined experimentally.
Synthesis of 4-Phenylthiazolidin-2-one: A Step-by-Step Protocol
The synthesis of 4-thiazolidinone derivatives often involves the cyclization of a Schiff base with a mercapto-containing carboxylic acid, such as thioglycolic acid.[8] The following is a generalized, yet detailed, protocol for the synthesis of 4-Phenylthiazolidin-2-one, based on established methods for similar compounds.
Experimental Protocol: Synthesis of 4-Phenylthiazolidin-2-one
Reaction Scheme:
Figure 1: General synthetic scheme for 4-thiazolidinones.
Materials:
-
Benzaldehyde
-
Ammonia (or a primary amine)
-
Thioglycolic acid
-
Toluene (or another suitable solvent like benzene)
-
Anhydrous zinc chloride (optional, as a catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Ethanol (for recrystallization)
Procedure:
-
Schiff Base Formation:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in toluene.
-
To this solution, add a solution of ammonia or a primary amine (1 equivalent) dropwise with stirring at room temperature.
-
The reaction mixture is then refluxed for 2-4 hours, with the removal of water using a Dean-Stark apparatus.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure to yield the crude Schiff base.
-
-
Cyclization Reaction:
-
Dissolve the crude Schiff base (1 equivalent) in toluene.
-
To this solution, add thioglycolic acid (1.1 equivalents). A catalytic amount of anhydrous zinc chloride can be added to facilitate the reaction.
-
The reaction mixture is refluxed for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any unreacted acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to afford pure 4-Phenylthiazolidin-2-one.
-
Causality Behind Experimental Choices:
-
Solvent: Toluene or benzene are commonly used as they are inert and allow for the azeotropic removal of water, which drives the Schiff base formation to completion.
-
Catalyst: While the reaction can proceed without a catalyst, anhydrous zinc chloride, a Lewis acid, can enhance the rate of the cyclization reaction.
-
Neutralization: The sodium bicarbonate wash is crucial to remove any residual thioglycolic acid, which can interfere with the purification and stability of the final product.
-
Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, yielding a product with high purity.
Spectroscopic Characterization
The structural elucidation of 4-Phenylthiazolidin-2-one is confirmed through various spectroscopic techniques. The expected spectral data are summarized below.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 2: Predicted IR Absorption Peaks for 4-Phenylthiazolidin-2-one
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3100 | Medium | N-H stretching (amide) |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~2950-2850 | Medium | Aliphatic C-H stretching (CH₂) |
| ~1710-1680 | Strong | C=O stretching (amide carbonyl) |
| ~1600, ~1490 | Medium-Weak | C=C stretching (aromatic ring) |
| ~1400-1300 | Medium | C-N stretching |
| ~700-600 | Strong | C-S stretching |
Note: These are predicted ranges. Actual peak positions may vary slightly.
The presence of a strong absorption band around 1700 cm⁻¹ is a key indicator of the carbonyl group in the thiazolidinone ring.[9][10] The N-H stretching vibration will also be a characteristic feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Phenylthiazolidin-2-one
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.2-7.4 | Multiplet | Aromatic protons (5H) | |
| ~7.0-8.0 | Broad Singlet | N-H proton (1H) | |
| ~4.5-4.8 | Triplet or Doublet of Doublets | C4-H proton (1H) | |
| ~3.3-3.6 | Multiplet | C5-H₂ protons (2H) | |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |
| ~170-175 | C=O (C2) | ||
| ~135-140 | Aromatic C (quaternary) | ||
| ~125-130 | Aromatic CH | ||
| ~55-60 | C4 | ||
| ~30-35 | C5 |
Note: These are predicted chemical shifts. Actual values are dependent on the solvent and experimental conditions.
The ¹H NMR spectrum is expected to show a characteristic multiplet for the phenyl group, a broad signal for the amide proton, and distinct signals for the protons on the thiazolidinone ring. The ¹³C NMR will confirm the presence of the carbonyl carbon, the aromatic carbons, and the two aliphatic carbons of the heterocyclic ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Predicted Fragmentation Pattern:
The electron ionization (EI) mass spectrum of 4-Phenylthiazolidin-2-one is expected to show a molecular ion peak [M]⁺ at m/z = 179. The fragmentation pattern would likely involve the loss of small molecules such as CO, and fragmentation of the thiazolidinone ring and the phenyl group.[11][12][13]
Figure 2: Predicted major fragmentation pathways for 4-Phenylthiazolidin-2-one.
Biological Activities and Potential Applications
While specific biological studies on 4-Phenylthiazolidin-2-one are limited in the readily available literature, the broader class of thiazolidinones exhibits a remarkable range of pharmacological activities, suggesting potential avenues for investigation.
Antimicrobial Activity
Thiazolidinone derivatives have been extensively studied for their antibacterial and antifungal properties.[2][14][15][16] They are known to inhibit bacterial enzymes such as MurB, which is involved in peptidoglycan biosynthesis.[2] The presence of the phenyl group at the C4 position in 4-Phenylthiazolidin-2-one could influence its lipophilicity and interaction with microbial targets. Further screening against a panel of pathogenic bacteria and fungi is warranted to determine its specific antimicrobial profile.
Anticancer Activity
Numerous thiazolidinone derivatives have demonstrated potent anticancer activity against various cancer cell lines.[3][17][18] The proposed mechanisms of action include the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation.[3] The cytotoxic potential of 4-Phenylthiazolidin-2-one against different cancer cell lines should be evaluated to explore its potential as an anticancer agent.
Other Potential Activities
The thiazolidinone scaffold is also associated with anti-inflammatory, antiviral, and antidiabetic activities.[1] The specific substitution pattern of 4-Phenylthiazolidin-2-one may confer unique biological properties that merit further investigation.
Future Directions and Conclusion
4-Phenylthiazolidin-2-one is a foundational molecule within the medicinally significant thiazolidinone family. While its basic chemical identity is established, a significant gap exists in the literature regarding its detailed experimental characterization and specific biological activities. This guide has provided a comprehensive overview of its known properties and a framework for its synthesis and characterization.
Future research should focus on:
-
Experimental Determination of Physicochemical Properties: Precise measurement of the melting point, boiling point, and solubility in various solvents is essential.
-
Comprehensive Spectroscopic Analysis: Detailed 1D and 2D NMR studies, along with high-resolution mass spectrometry, will provide unambiguous structural confirmation and a valuable reference for future studies.
-
Biological Screening: A systematic evaluation of the antimicrobial, anticancer, and other potential pharmacological activities of 4-Phenylthiazolidin-2-one is crucial to unlock its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of derivatives of 4-Phenylthiazolidin-2-one will provide insights into the structural requirements for specific biological activities.
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